molecular formula C14H21NO B173009 1-(Pyridin-4-yl)nonan-1-one CAS No. 146690-00-8

1-(Pyridin-4-yl)nonan-1-one

Cat. No. B173009
M. Wt: 219.32 g/mol
InChI Key: BYKOCMLOXFYMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-4-yl)nonan-1-one, also known as P4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a unique chemical structure that makes it a promising candidate for various research studies. In

Scientific Research Applications

1-(Pyridin-4-yl)nonan-1-one has shown potential applications in various fields of scientific research, such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-(Pyridin-4-yl)nonan-1-one has been studied for its antitumor and antiproliferative activities against various cancer cell lines. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, 1-(Pyridin-4-yl)nonan-1-one has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In material science, 1-(Pyridin-4-yl)nonan-1-one has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers.

Mechanism Of Action

The mechanism of action of 1-(Pyridin-4-yl)nonan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(Pyridin-4-yl)nonan-1-one has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of histone deacetylases and activating the p53 pathway. In Alzheimer's disease, 1-(Pyridin-4-yl)nonan-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognition.

Biochemical And Physiological Effects

1-(Pyridin-4-yl)nonan-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(Pyridin-4-yl)nonan-1-one can induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. It has also been shown to increase the production of reactive oxygen species and activate the NF-κB pathway, which is involved in inflammation and immune response. In animal studies, 1-(Pyridin-4-yl)nonan-1-one has been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease models.

Advantages And Limitations For Lab Experiments

1-(Pyridin-4-yl)nonan-1-one has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized using simple and inexpensive reagents. However, 1-(Pyridin-4-yl)nonan-1-one also has some limitations, such as its low water solubility, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1-(Pyridin-4-yl)nonan-1-one, such as the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as catalysis and sensing. In medicinal chemistry, 1-(Pyridin-4-yl)nonan-1-one can be further optimized for its antitumor and neuroprotective activities by modifying its chemical structure and exploring its interactions with target proteins. In material science, 1-(Pyridin-4-yl)nonan-1-one can be used as a building block for the synthesis of functional materials with specific properties, such as porosity and selectivity. Overall, 1-(Pyridin-4-yl)nonan-1-one is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(Pyridin-4-yl)nonan-1-one involves the reaction of 4-pyridinecarboxaldehyde and nonanoyl chloride in the presence of a catalyst. This reaction results in the formation of 1-(Pyridin-4-yl)nonan-1-one as a yellowish oil, which can be purified using various techniques, such as column chromatography and recrystallization. The purity and yield of 1-(Pyridin-4-yl)nonan-1-one can be optimized by adjusting the reaction conditions, such as temperature, concentration, and reaction time.

properties

CAS RN

146690-00-8

Product Name

1-(Pyridin-4-yl)nonan-1-one

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-pyridin-4-ylnonan-1-one

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3

InChI Key

BYKOCMLOXFYMFQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C1=CC=NC=C1

Canonical SMILES

CCCCCCCCC(=O)C1=CC=NC=C1

synonyms

4-Nonanoylpyridine

Origin of Product

United States

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